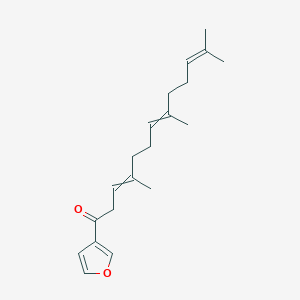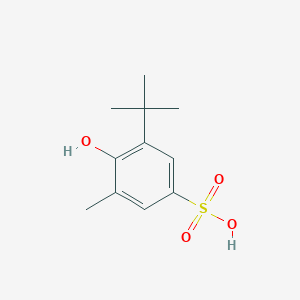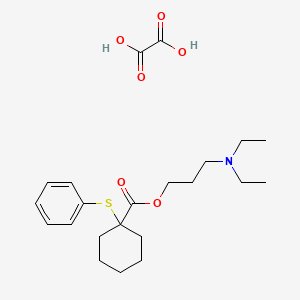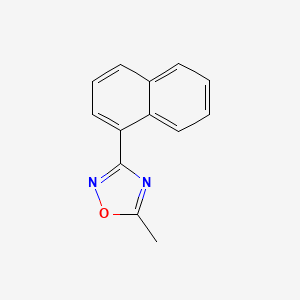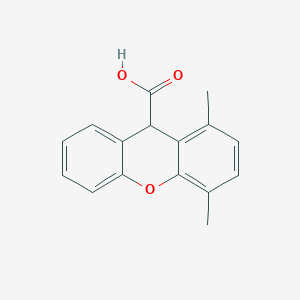
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate typically involves the reaction of an aldehyde or ketone with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate. The general reaction can be represented as follows:
R-CHO+NH2NH2→R-CH=N-NH2
In this case, the aldehyde or ketone used is 4-formylphenyl 2-oxopropanoate, which reacts with hydrazine to form the desired product. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction of the hydrazone group can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazones.
Aplicaciones Científicas De Investigación
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions with electrophilic species. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(Hydrazinylidenemethyl)phenyl 2-oxopropanoate can be compared with other similar compounds, such as:
Phenylhydrazones: These compounds have a similar hydrazone group but differ in the substituents attached to the phenyl ring.
Oximes: Oximes have a similar C=N group but with an oxygen atom instead of a nitrogen atom.
Amines: Amines are reduced derivatives of hydrazones, lacking the C=N double bond.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other hydrazones, oximes, and amines.
Propiedades
Número CAS |
112079-59-1 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
(4-methanehydrazonoylphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)10(14)15-9-4-2-8(3-5-9)6-12-11/h2-6H,11H2,1H3 |
Clave InChI |
OQFYDDAZZXJUNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)OC1=CC=C(C=C1)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
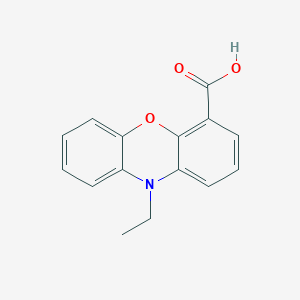
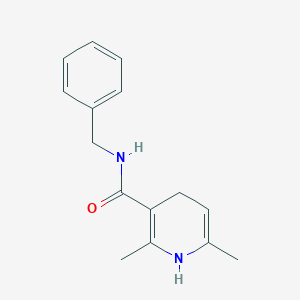
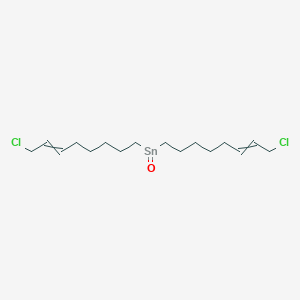
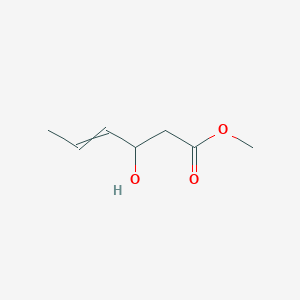
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
